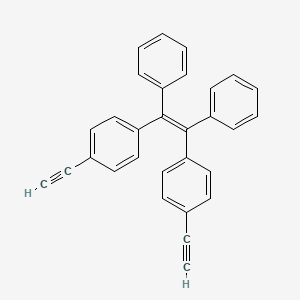

1,2-bis(4-ethynylphenyl)-1,2-diphenylethene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2-bis(4-ethynylphenyl)-1,2-diphenylethene is an organic compound characterized by its unique structure, which includes ethynyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-bis(4-ethynylphenyl)-1,2-diphenylethene typically involves the Sonogashira-Hagihara coupling reaction. This reaction is a cross-coupling process that forms carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and bases like triethylamine or potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. These methods would likely involve optimizing the Sonogashira-Hagihara coupling reaction for higher yields and purity, using industrial-grade solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

1,2-bis(4-ethynylphenyl)-1,2-diphenylethene can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in carbon tetrachloride for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield diketones, while reduction could produce alkanes or alcohols.

Scientific Research Applications

1,2-bis(4-ethynylphenyl)-1,2-diphenylethene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-bis(4-ethynylphenyl)-1,2-diphenylethene involves its interaction with molecular targets through its ethynyl and phenyl groups. These interactions can influence various pathways, including electron transfer processes and molecular recognition events. The compound’s structure allows it to participate in π-π stacking interactions and hydrogen bonding, which are crucial for its activity in different applications .

Comparison with Similar Compounds

Similar Compounds

Tris(4-ethynylphenyl)amine: Another compound with ethynyl and phenyl groups, used in the synthesis of conjugated microporous polymers.

Ruthenium(II)-bis(4′-(4-ethynylphenyl)-2,2′6′,2″-terpyridine): A versatile synthon in supramolecular chemistry.

Uniqueness

1,2-bis(4-ethynylphenyl)-1,2-diphenylethene is unique due to its specific arrangement of ethynyl and phenyl groups, which confer distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring precise molecular interactions and stability under various conditions.

Biological Activity

1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene, often referred to as a compound of interest in organic synthesis and materials science, has garnered attention due to its unique structural properties and potential biological activities. This compound is primarily studied for its applications in molecular electronics and as a building block for various organic materials.

Chemical Structure and Properties

The molecular structure of this compound features ethynyl groups attached to biphenyl moieties, which contribute to its electronic properties. The compound exhibits aggregation-induced emission (AIE), where it shows weak fluorescence in solution but becomes highly fluorescent in the solid state or when aggregated in poor solvents. This property is particularly valuable for applications in bioimaging and optoelectronics.

Target of Action: The compound participates in the Sonogashira reaction, a widely used cross-coupling method that forms carbon-carbon bonds between terminal alkynes and aryl halides. This reaction is crucial for synthesizing complex organic compounds.

Mode of Action: In biochemical pathways, this compound facilitates the formation of conjugated enynes and arylalkynes. These products are important intermediates in the synthesis of pharmaceuticals and advanced materials.

Environmental Influences: The efficacy and stability of this compound can be influenced by various factors such as temperature, solvent choice, and the presence of catalysts like palladium (0) and copper (I) co-catalysts during the Sonogashira coupling.

Biological Activity

Research indicates that this compound may interact with biomolecules, although specific biological activities have not been extensively documented. Its potential applications in drug development are being explored due to its ability to form complex organic structures that could lead to novel therapeutic agents.

Case Studies

- Aggregation-Induced Emission (AIE): Studies have shown that compounds exhibiting AIE can be utilized as fluorescent sensors. For instance, nanoparticles synthesized from this compound demonstrated enhanced photoluminescence under UV irradiation, highlighting its application in bioimaging .

- Polymerization Applications: Research indicates that this compound can be polymerized to create functional materials with specific optical properties. For example, poly(this compound) nanoparticles were synthesized showing low polydispersity and tunable optical characteristics .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| 1,4-Bis(phenylbuta-1,3-diyn-1-yl)benzene | Contains ethynyl and phenyl groups | Similar reactivity but different applications |

| 1,2-Bis(diphenylphosphino)ethane | Contains diphenylphosphino groups | Different chemical behavior |

| Tetraphenylethene | Exhibits strong AIE properties | Used in optoelectronic applications |

Properties

IUPAC Name |

1-ethynyl-4-[(Z)-2-(4-ethynylphenyl)-1,2-diphenylethenyl]benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20/c1-3-23-15-19-27(20-16-23)29(25-11-7-5-8-12-25)30(26-13-9-6-10-14-26)28-21-17-24(4-2)18-22-28/h1-2,5-22H/b30-29- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQFHNLOXRRWTLR-FLWNBWAVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C#C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)C#C)/C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.